molecular formula C18H21NO2 B255584 N-(3,4-dimethylphenyl)-2-propoxybenzamide

N-(3,4-dimethylphenyl)-2-propoxybenzamide

Cat. No. B255584
M. Wt: 283.4 g/mol
InChI Key: SLUJFLRUKIUWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-propoxybenzamide, also known as DPN, is a chemical compound that has been studied for its potential applications in scientific research. DPN is a selective estrogen receptor modulator (SERM) that has been shown to have a high affinity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). This property makes DPN a valuable tool for studying the role of ERβ in various biological processes.

Mechanism of Action

N-(3,4-dimethylphenyl)-2-propoxybenzamide binds selectively to ERβ and activates downstream signaling pathways that regulate gene expression. The activation of ERβ by N-(3,4-dimethylphenyl)-2-propoxybenzamide has been shown to have different effects depending on the tissue and cell type. In some cases, ERβ activation by N-(3,4-dimethylphenyl)-2-propoxybenzamide has been shown to promote cell proliferation, while in other cases, it has been shown to inhibit cell proliferation.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-propoxybenzamide has been shown to have a variety of biochemical and physiological effects, depending on the tissue and cell type. In breast cancer cells, N-(3,4-dimethylphenyl)-2-propoxybenzamide has been shown to inhibit cell proliferation and induce apoptosis. In bone cells, N-(3,4-dimethylphenyl)-2-propoxybenzamide has been shown to promote osteoblast differentiation and inhibit osteoclast differentiation. In the brain, N-(3,4-dimethylphenyl)-2-propoxybenzamide has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-2-propoxybenzamide has several advantages for use in lab experiments. It is a highly selective ERβ agonist, which allows for the study of the specific effects of ERβ activation. It is also relatively stable and easy to handle. However, N-(3,4-dimethylphenyl)-2-propoxybenzamide has some limitations, including its relatively low potency compared to other SERMs and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of N-(3,4-dimethylphenyl)-2-propoxybenzamide and ERβ. One area of research is the role of ERβ in aging and age-related diseases, such as osteoporosis and Alzheimer's disease. Another area of research is the development of more potent and selective ERβ agonists for use in clinical applications. Additionally, the use of N-(3,4-dimethylphenyl)-2-propoxybenzamide and other ERβ agonists in combination with other therapies, such as chemotherapy, is an area of potential future research.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-2-propoxybenzamide involves several steps, including the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-propoxyaniline to form the desired product, N-(3,4-dimethylphenyl)-2-propoxybenzamide. The synthesis of N-(3,4-dimethylphenyl)-2-propoxybenzamide has been optimized to yield high purity and high yield.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-propoxybenzamide has been used extensively in scientific research to study the role of ERβ in various biological processes. ERβ has been shown to play a role in the regulation of cell proliferation, apoptosis, and differentiation in a variety of tissues, including the brain, bone, and reproductive organs. N-(3,4-dimethylphenyl)-2-propoxybenzamide has been used to study the effects of ERβ activation on these processes in vitro and in vivo.

properties

Product Name

N-(3,4-dimethylphenyl)-2-propoxybenzamide

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-propoxybenzamide

InChI

InChI=1S/C18H21NO2/c1-4-11-21-17-8-6-5-7-16(17)18(20)19-15-10-9-13(2)14(3)12-15/h5-10,12H,4,11H2,1-3H3,(H,19,20)

InChI Key

SLUJFLRUKIUWTP-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C)C

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.